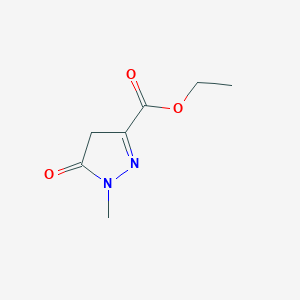

ethyl 1-methyl-5-oxo-4H-pyrazole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 1-methyl-5-oxo-4H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-methyl-5-oxo-4H-pyrazole-3-carboxylate typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol . This reaction yields regioisomeric pyrazoles, which can be separated and purified. The reaction conditions often require mild temperatures and the presence of a catalyst to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The use of heterogeneous catalysts, such as Amberlyst-70, has been reported to offer eco-friendly attributes and simplify reaction workup .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-5-oxo-4H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and functionalized pyrazole esters .

Scientific Research Applications

Ethyl 1-methyl-5-oxo-4H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1-methyl-5-oxo-4H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Ethyl 1-methyl-5-oxo-4H-pyrazole-3-carboxylate: Known for its versatility in organic synthesis and medicinal chemistry.

1-Phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one: Exhibits tautomerism and is used in pharmaceutical applications.

Ethyl 1H-indole-3-carboxylate: Known for its antiviral activity and applications in medicinal chemistry.

Uniqueness

This compound stands out due to its unique structural properties, which allow for a wide range of chemical modifications and applications. Its ability to undergo various chemical reactions and its potential in drug discovery make it a valuable compound in scientific research .

Biological Activity

Ethyl 1-methyl-5-oxo-4H-pyrazole-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antimicrobial, anti-inflammatory, and other pharmacological effects. The information is drawn from various studies and reviews to present a well-rounded understanding of this compound's potential applications.

Chemical Structure and Properties

This compound belongs to the pyrazole family, which is known for its rich pharmacological profile. The structural formula can be represented as follows:

This compound features a pyrazole ring with a carboxylate group, which is crucial for its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including colorectal cancer (HCT116, HT29, SW480) and breast cancer (MDA-MB-231) cells.

Case Studies

- Cytotoxicity Against Colorectal Cancer : In vitro studies demonstrated that derivatives of pyrazole compounds, including this compound, inhibited cell proliferation in the low micromolar range. The mechanism involved G2/M-phase arrest and non-necrotic cell death pathways .

- Broad-Spectrum Antitumor Activity : Research indicated that pyrazole derivatives could inhibit the growth of several cancer types such as lung, brain, and prostate cancers. Specifically, compounds containing the 1H-pyrazole structure showed significant antiproliferative activity against various tumor cell lines .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 10 | G2/M-phase arrest |

| MDA-MB-231 | 15 | Induction of apoptosis |

| A549 (lung) | 26 | Autophagy without apoptosis |

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Studies suggest that it possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent.

Mechanism Insights

The compound's antimicrobial effects are believed to stem from its ability to disrupt bacterial cell membranes and inhibit key metabolic pathways within microbial cells .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazoles are well-documented. This compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation.

Comparative Efficacy

In comparative studies, certain pyrazole derivatives exhibited superior anti-inflammatory effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium .

Other Biological Activities

Beyond anticancer and antimicrobial effects, this compound has demonstrated:

- Antioxidant Activity : Exhibiting potential in reducing oxidative stress.

- Neuroprotective Effects : Binding to monoamine oxidase enzymes suggests possible applications in neurodegenerative diseases.

Properties

CAS No. |

60178-91-8 |

|---|---|

Molecular Formula |

C7H10N2O3 |

Molecular Weight |

170.17 g/mol |

IUPAC Name |

ethyl 1-methyl-5-oxo-4H-pyrazole-3-carboxylate |

InChI |

InChI=1S/C7H10N2O3/c1-3-12-7(11)5-4-6(10)9(2)8-5/h3-4H2,1-2H3 |

InChI Key |

DQFLWSBMPHOKEP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C1)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.